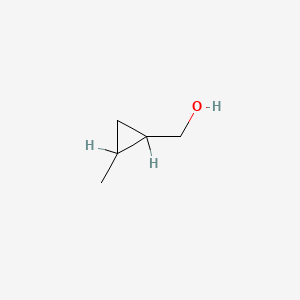

2-Methylcyclopropanemethanol

Beschreibung

Overview of Cyclopropanemethanol Derivatives in Organic Chemistry

Cyclopropanemethanol and its derivatives are important intermediates in organic synthesis. The high ring strain of the cyclopropane (B1198618) ring, a result of the deviation from the ideal sp³ bond angle of 109.5° to 60°, makes these compounds susceptible to ring-opening reactions. numberanalytics.comyoutube.com This reactivity can be harnessed to introduce specific functionalities and stereochemistry into larger molecules. The C-C bonds of the cyclopropane ring possess a higher p-character than typical alkanes, leading to reactivity that can be analogous to that of alkenes. youtube.comthieme-connect.com

These derivatives are frequently employed in the synthesis of natural products and pharmaceutically active compounds. marquette.eduresearchgate.net The rigid nature of the cyclopropane ring allows it to act as a conformational constraint, holding appended functional groups in well-defined spatial arrangements. This property is particularly valuable in drug design, where precise positioning of molecular fragments can enhance binding to biological targets, improve metabolic stability, and fine-tune pharmacological properties. nih.govscientificupdate.compsu.edu For instance, the incorporation of a cyclopropane ring can increase a drug's potency and alter its solubility. psu.edu Over the last decade, numerous new chemical entities containing a cyclopropyl (B3062369) group have received FDA approval, underscoring their importance in medicinal chemistry. scientificupdate.com

Significance of the Methyl Substituent in Cyclopropanemethanol Scaffolds

The presence of a methyl group on the cyclopropanemethanol framework, creating 2-Methylcyclopropanemethanol, introduces several significant effects that influence its chemical behavior. The methyl group can exert both steric and electronic effects, altering the reactivity and selectivity of reactions involving the cyclopropane ring. numberanalytics.com

One of the most notable impacts of the methyl substituent is observed in the regioselectivity of ring-opening reactions of the corresponding radical, the 2-methylcyclopropylmethyl radical. Research has shown that the stereochemistry of the methyl group (cis or trans relative to the hydroxymethyl group) dictates which bond of the cyclopropane ring cleaves. The cis-2-methylcyclopropylmethyl radical predominantly cleaves to form the secondary pent-4-en-2-yl radical. In contrast, the trans isomer preferentially yields the primary 2-methylbut-3-en-1-yl radical. This demonstrates that the substituent's stereochemical position can direct the course of a reaction, leading to different isomeric products. This control over regioselectivity is a powerful tool in synthetic chemistry.

Historical Context of Research on this compound

While a specific date for the first synthesis of this compound is not prominently documented, its origins are rooted in the broader history of cyclopropane synthesis. Key developments in the mid-20th century enabled the preparation of a wide array of substituted cyclopropanes.

The Simmons-Smith reaction, discovered in the late 1950s, provided a reliable method for converting alkenes into cyclopropanes using a diiodomethane (B129776) and a zinc-copper couple. marquette.edu This method is particularly effective for the cyclopropanation of allylic alcohols due to the directing effect of the hydroxyl group. Another cornerstone of olefination that can be applied to the synthesis of cyclopropane-containing structures is the Julia-Lythgoe olefination, developed in the early 1970s. researchgate.netmdpi.com These foundational methods, along with others, paved the way for the synthesis of specifically substituted cyclopropanes like this compound.

Early research into substituted cyclopropylmethyl radicals, including the 2-methyl derivative, was instrumental in developing the concept of "radical clocks". cymitquimica.com The very fast and predictable rate of ring-opening of the cyclopropylmethyl radical allows it to be used as a kinetic standard to measure the rates of other, faster radical reactions. cymitquimica.comrsc.org The study of how substituents like the methyl group alter this rate has provided deep insights into radical chemistry.

Current Research Landscape and Future Directions for this compound

The current research landscape continues to see cyclopropane derivatives, including this compound, as valuable tools in organic synthesis and medicinal chemistry. There is a growing emphasis on developing new, more efficient, and safer methods for cyclopropanation. psu.eduresearchgate.net These advancements aim to broaden the scope of molecules that can be easily cyclopropanated, including complex, late-stage intermediates in drug synthesis. psu.edu

This compound and its enantiomers are utilized as chiral building blocks for the synthesis of complex target molecules. The stereocenters present in this small molecule can be transferred to a larger product, which is a key strategy in asymmetric synthesis.

Future directions in this field are likely to focus on several key areas:

Novel Synthetic Methods: The development of catalytic, enantioselective methods for the synthesis of substituted cyclopropanemethanols will continue to be a major goal. This will allow for more efficient and environmentally friendly production of these important building blocks. rsc.org

Medicinal Chemistry Applications: The unique properties conferred by the cyclopropane ring will be further exploited in the design of new therapeutic agents. nih.govscientificupdate.com The ability to use substituents like the methyl group to fine-tune activity and selectivity will be of particular interest.

Biocatalysis: The use of enzymes to perform stereoselective transformations on cyclopropane-containing substrates is a promising area of research. This could provide access to highly pure enantiomers of compounds like this compound.

Materials Science: The rigid nature of the cyclopropane ring makes it an interesting component for the design of new polymers and materials with specific structural and physical properties.

In essence, the study of this compound, from its fundamental reactivity to its application in complex syntheses, continues to be a rich and rewarding area of chemical research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-methylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEINYPABNPRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70976243 | |

| Record name | (2-Methylcyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6077-72-1 | |

| Record name | Cyclopropanemethanol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006077721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methylcyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylcyclopropyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects and Isomerism of 2 Methylcyclopropanemethanol

Stereoisomers of 2-Methylcyclopropanemethanol

The presence of two different substituent groups on the cyclopropane (B1198618) ring allows for the existence of cis-trans isomerism, a type of stereoisomerism. libretexts.orglibretexts.org These isomers, also known as geometric isomers, differ in the relative orientation of the methyl and hydroxymethyl groups with respect to the plane of the cyclopropane ring. libretexts.org

In the cis isomer, the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups are positioned on the same side of the cyclopropane ring. pressbooks.pub This arrangement results in a specific three-dimensional structure that distinguishes it from its trans counterpart.

Conversely, the trans isomer has the methyl and hydroxymethyl groups on opposite sides of the cyclopropane ring. pressbooks.publibretexts.org This configuration leads to different physical and chemical properties compared to the cis isomer. The trans form is noted to be more prevalent in certain biological contexts. Commercially, this compound is often supplied as a mixture of both cis and trans isomers. sigmaaldrich.comfishersci.fi

| Property | Value | Isomer | Reference |

|---|---|---|---|

| Molecular Formula | C₅H₁₀O | Mixture / Both | sigmaaldrich.com |

| Molecular Weight | 86.13 g/mol | Mixture / Both | sigmaaldrich.com |

| Boiling Point | 133 °C | Mixture of cis and trans | sigmaaldrich.com |

| Density | 0.87 g/mL at 25 °C | Mixture of cis and trans | sigmaaldrich.com |

| Refractive Index | n20/D 1.43 | Mixture of cis and trans | sigmaaldrich.com |

| CAS Number | 6077-72-1 | Mixture of cis and trans | sigmaaldrich.comcymitquimica.com |

| CAS Number | 21003-36-1 | trans-Isomer |

Enantiomeric Forms of this compound

Due to the presence of two chiral centers at the C1 and C2 positions of the cyclopropane ring, this compound is a chiral molecule. Each of the geometric isomers, cis and trans, exists as a pair of enantiomers, which are non-superimposable mirror images of each other. This results in a total of four possible stereoisomers.

trans-2-Methylcyclopropanemethanol exists as a pair of enantiomers:

(1R,2R)-2-Methylcyclopropanemethanol

(1S,2S)-2-Methylcyclopropanemethanol

cis-2-Methylcyclopropanemethanol also exists as a pair of enantiomers:

(1R,2S)-2-Methylcyclopropanemethanol

(1S,2R)-2-Methylcyclopropanemethanol

Since enantiomers possess identical physical properties, their separation, a process known as chiral resolution, requires specialized techniques. libretexts.org

Chiral Resolution Techniques for this compound Enantiomers

The separation of a racemic mixture into its individual enantiomers is critical for many applications, particularly in pharmacology, where different enantiomers can have vastly different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. The method relies on the use of a chiral stationary phase (CSP). The enantiomers of the analyte pass through the column and interact with the CSP. These interactions form transient diastereomeric complexes, and because diastereomers have different physical properties, one enantiomer will interact more strongly with the CSP than the other. This difference in interaction strength leads to different retention times for each enantiomer, allowing for their separation. For chiral alcohols like this compound, polysaccharide-based CSPs are commonly employed.

Crystallization is a common and industrially scalable method for chiral resolution. wikipedia.org For chiral alcohols, this is often achieved through the formation of diastereomeric derivatives. libretexts.org The process involves reacting the racemic alcohol mixture with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid). wikipedia.org This reaction creates a mixture of two diastereomeric salts. libretexts.orgwikipedia.org

Because diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. wikipedia.orgacs.org Lowering the temperature of the solution decreases the solubility of the salts, often allowing the less soluble diastereomer to crystallize out selectively while the more soluble one remains in the solution. rsc.org Once the crystallized diastereomer is physically separated (e.g., by filtration), the chiral resolving agent can be chemically removed, yielding the pure, desired enantiomer of this compound. libretexts.orgwikipedia.org The other enantiomer can potentially be recovered from the remaining solution.

Advanced Synthetic Methodologies for 2 Methylcyclopropanemethanol and Its Derivatives

Derivatization Strategies for 2-Methylcyclopropanemethanol

The primary alcohol moiety of this compound serves as a versatile handle for a variety of derivatization reactions, enabling the synthesis of esters, ethers, halides, and carbamates. These transformations are fundamental for incorporating the 2-methylcyclopropylmethyl group into more complex molecular architectures.

The hydroxyl group of this compound can be readily converted into an ester. Esterification is a common strategy for creating derivatives with altered physical properties or for installing protecting groups. One advanced method involves dehydrative condensation with a carboxylic acid in the presence of a suitable catalyst. google.com Another approach is the formation of silyl (B83357) esters by reacting the alcohol with a compound containing a silanol (B1196071) group. google.com A widely used laboratory method for preparing methyl esters from amino acids, which can be adapted for other alcohols, employs trimethylchlorosilane (TMSCl) in methanol (B129727). mdpi.com This system is effective for a range of substrates, including natural, aromatic, and other aliphatic amino acids, converting them to their corresponding methyl esters in good to excellent yields. mdpi.com

Etherification of cyclopropyl-substituted alcohols provides another route to functionalized derivatives. Ferrocenium (B1229745) salts, such as ferrocenium hexafluorophosphate, have been identified as efficient catalysts for the etherification of tertiary, cyclopropyl-substituted propargylic alcohols. researchgate.net This method facilitates nucleophilic substitution with primary and secondary alcohols under mild conditions, requiring nearly equimolar amounts of the reactants without the need for additional additives. researchgate.net Silyl ethers can also be formed through dehydrative condensation between the alcohol and a silanol-containing compound. google.com This reaction is typically performed in solvents like toluene, tetrahydrofuran (B95107), or dichloromethane (B109758). google.com

Table 1: Catalytic Etherification of Cyclopropyl-Substituted Alcohols

| Alcohol Substrate Type | Nucleophile | Catalyst | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Tertiary, cyclopropyl-substituted propargylic alcohols | Primary and secondary alcohols | Ferrocenium hexafluorophosphate | Nucleophilic Substitution | Nearly equimolar reactants; no additives required. | researchgate.net |

| This compound | Silanols | Catalyst for dehydrative condensation | Dehydrative Condensation | Forms silyl ethers. | google.com |

Halogenation of cyclopropylmethanols can proceed with retention of the cyclopropane (B1198618) ring or via ring-opening or ring-expansion pathways, depending on the substrate and reaction conditions. For instance, the reaction of 1-methylcyclopropanemethanol (B1329797) with a fluorinating agent can lead to the formation of a fluorocyclobutane (B14750743) through ring expansion with high stereoselectivity. oup.com This highlights how the strained ring system can participate directly in the reaction, leading to structurally distinct products. oup.com

Carbamate (B1207046) and amide linkages are crucial in medicinal chemistry and materials science. nih.govnih.gov this compound can be converted into carbamate derivatives, which can function as valuable intermediates. beilstein-journals.orgbeilstein-journals.org A documented synthesis involves the activation of the alcohol with 4-nitrophenyl chloroformate to produce an activated carbonate intermediate. beilstein-journals.orgbeilstein-journals.org This reaction is typically performed in a solution of dichloromethane and pyridine (B92270). beilstein-journals.orgbeilstein-journals.org The resulting (2-methylcyclopropyl)methyl (4-nitrophenyl) carbonate can then react with amines to form the desired carbamate-linked products. nih.gov

Amide-linked derivatives can be accessed through various synthetic routes. A notable example is the cobalt-catalyzed amidocarbonylation of cyclopropanemethanols, which directly yields N-acetylated amino acids, a type of amide. oup.comoup.com

Table 2: Synthesis of a Carbamate Intermediate from this compound

| Reactant | Reagents | Solvents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| This compound | 4-Nitrophenyl chloroformate | Dichloromethane, Pyridine | Cooling to 4 °C, then 18h at room temperature | (2-Methylcyclopropyl)methyl (4-nitrophenyl) carbonate | beilstein-journals.orgbeilstein-journals.org |

Synthesis of Analogues and Functionalized Cyclopropanemethanol Systems

The cyclopropane motif is present in a number of natural products and pharmacologically active compounds, particularly in non-proteinogenic amino acids where it serves to constrain peptide conformations. oup.comnih.gov Consequently, significant research has focused on converting cyclopropanemethanols into these valuable, functionalized analogues.

A powerful method for converting cyclopropanemethanols into α-amino acids is through cobalt-catalyzed carbonylation-amidocarbonylation. oup.comoup.com This process transforms cyclopropanemethanol and its substituted variants, like α-methylcyclopropanemethanol, into N-acetylated α-amino acids. oup.comoup.com The reaction is believed to proceed via the in situ formation of an aldehyde from the starting alcohol, which then undergoes amidocarbonylation. oup.comoup.com

For example, the reaction of α-methylcyclopropanemethanol under these conditions successfully yields a mixture of threo- and erythro-2-acetamido-3-cyclopropylbutyric acid in 73% yield. oup.com In contrast, attempting the same reaction with cyclopropanecarbaldehyde directly results in a complex mixture, as the cyclopropane ring adjacent to the formyl group is not stable under the reaction conditions. oup.com This demonstrates the utility of using the alcohol as a more stable precursor. oup.com

Table 3: Cobalt-Catalyzed Synthesis of Cyclopropyl (B3062369) Amino Acids

| Starting Alcohol | Reaction Type | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cyclopropanemethanol | Amidocarbonylation | Cobalt Catalyst | N-Acetyl-3-cyclopropylalanine (plus ring-opened products) | Not specified as a single product | oup.com |

| α-Methylcyclopropanemethanol | Amidocarbonylation | Cobalt Catalyst | threo- and erythro-2-Acetamido-3-cyclopropylbutyric acid | 73% | oup.com |

Beyond synthetic chemical methods, biosynthetic pathways for producing cyclopropane-containing amino acids have also been discovered. u-tokyo.ac.jpbiorxiv.org One such pathway involves the chlorination of lysine (B10760008) by a halogenase, followed by a cyclization step catalyzed by a pyridoxal-5'-phosphate-dependent enzyme to form the cyclopropane ring. u-tokyo.ac.jpbiorxiv.org

Synthesis of Cyclopropylidene γ-Lactams and δ-Lactams

The synthesis of γ-lactams and δ-lactams is a significant area of research due to their presence in numerous biologically active compounds. researchgate.netnih.gov Methodologies for their construction often involve transition-metal-catalyzed reactions, such as palladium-catalyzed intramolecular C(sp³)–H alkenylation to form strained α-alkylidene-γ-lactams. nih.gov However, specific research detailing the synthesis of cyclopropylidene γ-lactams and δ-lactams directly from this compound or its immediate derivatives was not prominently available in the surveyed literature.

Synthesis of Cyclobutanone (B123998) Derivatives from Cyclopropane Methanol Diastereomers

The diastereomeric purity of starting materials can be a critical factor in stereoselective synthesis. While this compound is commercially available as a mixture of cis and trans isomers, specific methodologies for the conversion of its diastereomers into cyclobutanone derivatives were not identified in the reviewed research.

Incorporation into Polyols for Polymer Synthesis

Polyols, organic compounds containing multiple hydroxyl groups, are fundamental building blocks in polymer chemistry, serving as monomers for the synthesis of materials like polyesters and polyamides. google.comchemchart.com The hydroxyl group in this compound qualifies it as a potential monofunctional alcohol monomer. In principle, it could be incorporated into polymer chains, for instance, through esterification with polycarboxylic acids to terminate a polyester (B1180765) chain, thereby controlling the polymer's molecular weight. Compounds with polyfunctional groups are noted as a unique class of monomers for creating polymers with distinct properties. google.com While this potential exists based on its chemical structure, specific studies detailing the incorporation of this compound into polyols for polymer synthesis were not found.

Synthesis of Cyclopropene Derivatives for Metabolic Glycoengineering

A significant application of this compound derivatives is in the field of metabolic glycoengineering (MGE), where they are used to create chemical reporters for visualizing biological processes. beilstein-journals.org Specifically, this compound serves as a precursor for the synthesis of cyclopropene-modified mannosamine (B8667444) derivatives. These derivatives are metabolically incorporated into cells and can be visualized through bioorthogonal ligation reactions. beilstein-journals.org

The synthesis involves activating the alcohol group of this compound. beilstein-journals.orgbeilstein-journals.org The process begins with the activation of this compound (designated as alcohol 4 ) using 4-nitrophenyl chloroformate. This reaction yields an activated carbonate intermediate (5 ), which then reacts with neutralized mannosamine. A final peracetylation step affords the desired N-(2-methylcycloprop-2-en-1-ylmethyloxycarbonyl)-modified mannosamine derivative, Ac₄ManNCyoc(H₂), in a 57% yield. beilstein-journals.orgbeilstein-journals.org This compound, despite a lower metabolic acceptance compared to some alternatives, demonstrates high cell-surface labeling intensity due to its superior reactivity in the subsequent bioorthogonal reaction. beilstein-journals.org

Table 1: Synthesis of Ac₄ManNCyoc(H₂) for Metabolic Glycoengineering

| Step | Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | This compound (alcohol 4 ) | 4-Nitrophenyl chloroformate | Activated carbonate 5 | - | beilstein-journals.org |

Reaction Mechanisms and Reactivity Profiles of 2 Methylcyclopropanemethanol

Ring-Opening Reactions of 2-Methylcyclopropanemethanol and its Analogues

The high strain energy of the cyclopropane (B1198618) ring is a primary driving force for cleavage reactions, leading to the formation of more stable acyclic products. These reactions can be initiated through cationic, radical, or nucleophilic pathways.

Acid-Catalyzed Rearrangements and Ring-Opening

Under acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). This departure can lead to the formation of a primary carbocation, which is highly unstable. The system rapidly rearranges to relieve the ring strain and form a more stable carbocation. The reaction proceeds through a mechanism that has significant SN1 character. libretexts.org

The process involves the initial protonation of the epoxide oxygen, which is analogous to the protonation of the hydroxyl group, creating a good leaving group. libretexts.org This is followed by the cleavage of a carbon-oxygen or carbon-carbon bond, leading to the formation of a positive charge on the more substituted carbon. libretexts.org A nucleophile then attacks this electrophilic carbon. libretexts.org In the case of this compound, this would result in the opening of the cyclopropane ring to form various isomeric homoallylic or cyclobutyl products, depending on the specific reaction conditions and the nature of the nucleophile present. For instance, in the presence of methanol (B129727), acid-catalyzed ring-opening would be expected to favor substitution at the more substituted carbon of the ring. youtube.com

Radical-Triggered Ring Opening Reactions

Cyclopropylmethyl radicals, such as the one formed by hydrogen abstraction from the methyl group or via the hydroxymethyl group of this compound, are known to undergo extremely rapid ring-opening reactions. This process, involving β-scission, is a highly exothermic process due to the release of the significant ring strain. The rate constants for the ring-opening of cyclopropylmethyl radicals are typically very high, often in the range of 1 x 10⁷ to 3 x 10⁸ s⁻¹ at 25 °C. rsc.org

The rearrangement is so rapid that the presence of a cyclopropane ring is often used as a mechanistic probe for radical intermediates in chemical and enzymatic reactions. The reaction involves the homolytic cleavage of one of the ring's C-C bonds to form a more stable but-3-enyl radical. These reactions can be initiated photochemically or by using radical initiators. nih.gov

Interestingly, studies on related α-hydroxycyclopropylmethyl radicals show that the ring-opening can proceed under kinetic control to yield the thermodynamically less stable primary alkyl radical as the major product. rsc.org

| Radical System | Ring-Opening Rate Constant (s⁻¹ at 25 °C) | Key Observation |

| Cyclopropylmethyl Radical | ~1.2 x 10⁸ | Extremely rapid rearrangement. |

| Substituted Cyclopropylmethyl Radicals | 1 x 10⁷ – 3 x 10⁸ | Rate is influenced by substituents on the ring or at the radical center. rsc.org |

| α-Hydroxycyclopropylmethyl Radicals | - | Ring-opening can favor the thermodynamically less stable primary radical. rsc.org |

Nucleophilic Ring-Opening Reactions

The cyclopropane ring in this compound is generally resistant to direct attack by nucleophiles due to the low electrophilicity of its carbon atoms. However, ring-opening can be achieved under nucleophilic conditions if the hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate.

In analogous systems like epoxides, which also feature a strained three-membered ring, nucleophilic ring-opening under basic or neutral conditions proceeds via an SN2 mechanism. youtube.com The nucleophile attacks the less sterically hindered carbon atom. youtube.com Applying this principle to a derivatized this compound, a nucleophile would preferentially attack the primary carbon of the hydroxymethyl group or the less substituted carbon of the cyclopropane ring, depending on the substrate's specific structure and the reaction conditions.

In some complex heterocyclic systems containing a cyclopropane unit, acid-catalyzed nucleophilic ring-opening has been shown to proceed via an SN2-like mechanism, where an external nucleophile like an alcohol attacks, leading to cleavage of a C-O bond while leaving the cyclopropane ring intact. nih.gov

Stereoselectivity in Ring-Opening Processes

The stereochemical outcome of ring-opening reactions is highly dependent on the reaction mechanism and the stereochemistry of the starting material.

For SN2-type reactions , an inversion of configuration at the attacked carbon center is expected. This is observed in many nucleophilic ring-openings of strained rings where the nucleophile attacks from the side opposite to the leaving group. nih.gov

For radical reactions , the stereoselectivity can be more complex. In the ring-opening of the secondary radical derived from a related bicyclic system, the newly formed double bond showed a preference for the trans-configuration. rsc.org

For SN1-type reactions , which proceed through a planar carbocation intermediate, a mixture of stereoisomers (racemization) is often the result, although the approach of the nucleophile can sometimes be influenced by steric factors in the intermediate.

The development of stereoselective catalysts, for example, has enabled the synthesis of specific polyester (B1180765) microstructures through the ring-opening polymerization of cyclic esters, highlighting the importance of catalyst control in determining the stereochemical outcome. nih.govrsc.org

Factors Influencing Cleavage Rate and Point

Several factors govern the rate and regioselectivity (the point of cleavage) of the cyclopropane ring-opening.

Ring Strain : This is the principal thermodynamic driving force for the reaction. The release of ~115 kJ/mol of strain energy makes the ring-opening process highly favorable.

Stability of the Intermediate : In acid-catalyzed reactions, the ring opens to form the most stable possible carbocation. Cleavage will thus favor the bond that leads to a tertiary or secondary carbocation over a primary one. libretexts.org Similarly, in radical reactions, the stability of the resulting open-chain radical is a key factor, though kinetic control can sometimes lead to the less stable product. rsc.org

Steric Hindrance : In nucleophilic attacks, the point of cleavage is often the least sterically hindered carbon atom, consistent with an SN2 mechanism. youtube.com

Substituent Effects : Electron-donating groups on the cyclopropane ring can stabilize an adjacent positive charge, facilitating bond cleavage in acid-catalyzed reactions. Conversely, electron-withdrawing groups can influence the stability of radical intermediates.

pH : In reactions involving radical cations of related cyclopropane-containing carboxylic acids, the pH of the solution was found to influence the side-chain fragmentation pathway. nih.gov

A notable finding is that for radicals containing the cyclopropylmethyl system, cleavage typically occurs at the more substituted βγ-bond. rsc.org However, for 2-methylcyclopropyl(hydroxy)methyl radicals, the ring opens to give the less stable primary alkyl radical, indicating a kinetically controlled process. rsc.org

Oxidation Reactions of the Hydroxyl Group

The primary alcohol functional group (-CH₂OH) in this compound can be oxidized to yield either 2-methylcyclopropanecarbaldehyde or, upon further oxidation, 2-methylcyclopropanecarboxylic acid.

This transformation is a standard reaction for primary alcohols. A key challenge during this oxidation is to prevent unwanted ring-opening side reactions. The choice of oxidizing agent and reaction conditions is therefore critical. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to stop the reaction at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will generally oxidize the primary alcohol directly to the carboxylic acid.

To minimize the risk of ring-opening, which can be promoted by harsh (e.g., highly acidic or basic) conditions or high temperatures, it is crucial to perform the oxidation under controlled, often neutral or near-neutral, conditions. The use of specific solvents, such as tetrahydrofuran (B95107) (THF), can also help minimize side reactions. This contrasts with tertiary alcohols, which cannot be oxidized because they lack a hydrogen atom on the carbinol carbon. ck12.org

Conversion to 2-Methylcyclopropanecarboxylic Acid

The oxidation of the primary alcohol group in this compound to a carboxylic acid requires the use of strong oxidizing agents. This transformation is a standard reaction in organic synthesis for converting primary alcohols to their highest oxidation state.

Detailed Research Findings: While specific literature detailing the oxidation of this compound is not abundant, the conversion to 2-methylcyclopropanecarboxylic acid can be achieved using well-established, powerful oxidizing agents. One of the most common methods for this type of transformation is the Jones oxidation. The Jones reagent, prepared by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid, is a vigorous oxidant that readily converts primary alcohols to carboxylic acids. chemspider.com

The reaction mechanism involves the formation of a chromate (B82759) ester intermediate from the alcohol and chromic acid. Subsequent elimination of the HCrO₃⁻ group, assisted by a base (water), leads to the formation of an intermediate aldehyde. Under the strong oxidizing conditions, this aldehyde is then hydrated and further oxidized by another equivalent of the Jones reagent to the final carboxylic acid. Due to the harsh acidic conditions, care must be taken if the substrate contains acid-sensitive functional groups.

| Reaction | Reagent | Typical Conditions | Product |

| Oxidation | Jones Reagent (CrO₃, H₂SO₄, acetone) | 0°C to room temperature | 2-Methylcyclopropanecarboxylic Acid |

Conversion to Aldehydes

The selective oxidation of this compound to its corresponding aldehyde, 2-methylcyclopropanecarbaldehyde, requires milder reaction conditions to prevent over-oxidation to the carboxylic acid. Several modern synthetic methods are highly effective for this transformation, offering high yields and chemoselectivity. chemistrysteps.com

Detailed Research Findings: Modern oxidation methods avoid the use of toxic heavy metals like chromium and operate under neutral or mildly basic conditions, which is advantageous for sensitive substrates.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered non-nucleophilic base like triethylamine (B128534) (Et₃N). wikipedia.orgorganic-chemistry.org The reaction proceeds through an alkoxysulfonium ylide intermediate, which fragments to yield the aldehyde, dimethyl sulfide, and carbon monoxide/dioxide. wikipedia.org Its mild nature and tolerance for a wide variety of functional groups make it a powerful choice. organic-chemistry.org

Dess-Martin Periodinane (DMP) Oxidation: The use of Dess-Martin periodinane, a hypervalent iodine reagent, provides a very mild and highly reliable method for oxidizing primary alcohols to aldehydes. wikipedia.orgwikipedia.orgorganic-chemistry.org The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) at room temperature and is often complete within a few hours. organic-chemistry.org The workup is straightforward, and the method is known for its high chemoselectivity. wikipedia.org

TEMPO-Catalyzed Oxidation: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that can be used as a catalyst in conjunction with a stoichiometric co-oxidant to selectively convert primary alcohols to aldehydes. organic-chemistry.org Common co-oxidants include sodium hypochlorite (B82951) (NaOCl) or air (O₂) with a transition metal co-catalyst like copper(I). nih.govacsgcipr.org This method is considered a "green" chemical process, especially when using air as the terminal oxidant. acsgcipr.org

| Method | Reagents | Typical Conditions | Key Features |

| Swern Oxidation | 1. (COCl)₂, DMSO2. Alcohol3. Et₃N | CH₂Cl₂, -78 °C | Mild conditions, high yield, avoids heavy metals. wikipedia.orgorganic-chemistry.org |

| Dess-Martin | DMP | CH₂Cl₂, Room Temp | Neutral pH, short reaction times, high chemoselectivity. wikipedia.orgorganic-chemistry.org |

| TEMPO-Catalyzed | TEMPO (cat.), NaOCl (co-oxidant) | CH₂Cl₂/H₂O, 0 °C | Selective for primary alcohols, "green" alternative. organic-chemistry.org |

| TEMPO/Air | TEMPO (cat.), Cu(I) (cat.), Air (O₂) | Acetonitrile, Room Temp | Uses ambient air as the terminal oxidant. nih.gov |

Reduction Reactions

The reduction of this compound is not a common transformation. The alcohol functional group is already in a reduced state, and further reduction would necessitate cleavage of the molecule. The most plausible, though not widely reported for this specific compound, reduction pathway would involve hydrogenolysis of the strained cyclopropane ring.

Detailed Research Findings: Hydrogenolysis involves the cleavage of a carbon-carbon single bond by the addition of hydrogen, typically in the presence of a metal catalyst (e.g., Platinum, Palladium, or Rhodium) at elevated temperatures and pressures. For cyclopropylmethyl systems, the ring can open to yield various branched alkane products. For instance, the hydrogenolysis of tetrahydrofurfuryl alcohol, another molecule with a strained ring adjacent to an alcohol, has been studied for the production of diols, demonstrating the feasibility of ring-opening under reductive conditions. mdpi.comrsc.org The regioselectivity of the C-C bond cleavage in this compound would depend on the catalyst and reaction conditions, potentially leading to a mixture of pentanol (B124592) isomers.

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group (as hydroxide, OH⁻). Therefore, nucleophilic substitution reactions at the primary carbon of this compound require the conversion of the -OH group into a better leaving group.

Detailed Research Findings: A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups because their corresponding anions are highly stabilized by resonance.

Formation of Tosylates: this compound can react with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur of TsCl and displacing the chloride. Pyridine neutralizes the HCl byproduct. organic-chemistry.org This reaction proceeds with retention of stereochemistry at the carbinol carbon because the C-O bond is not broken. nih.gov The resulting 2-methylcyclopropylmethyl tosylate is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles (e.g., CN⁻, N₃⁻, Br⁻).

Another direct method involves using reagents that convert the alcohol directly into an alkyl halide.

Reaction with Thionyl Chloride (SOCl₂): This reagent converts primary alcohols into alkyl chlorides. The reaction typically proceeds via an Sₙ2 mechanism, often with pyridine added to neutralize the HCl produced. organic-chemistry.org

Reaction with Phosphorus Tribromide (PBr₃): This is a classic method for converting primary alcohols into alkyl bromides, also proceeding through an Sₙ2 pathway. missouri.edu

| Transformation | Reagents | Intermediate/Product | Mechanism |

| Tosylation | TsCl, Pyridine | 2-Methylcyclopropylmethyl tosylate | Nucleophilic attack on sulfur |

| Chlorination | SOCl₂, Pyridine | 1-(Chloromethyl)-2-methylcyclopropane | Sₙ2 |

| Bromination | PBr₃ | 1-(Bromomethyl)-2-methylcyclopropane | Sₙ2 |

Transition Metal-Catalyzed Transformations

The unique structure of this compound makes it a substrate for sophisticated transition metal-catalyzed reactions that can proceed via novel mechanisms, including ring expansion and carbonylation.

Amidocarbonylation is a powerful process that introduces both a carbonyl group (CO) and a nitrogen functionality in a single step. While cobalt-catalyzed amidocarbonylation has been developed for various substrates, including thiols and aryl halides, its application directly to this compound is not extensively documented in the literature. nih.gov Generally, cobalt carbonyl complexes like Co₂(CO)₈ are used to catalyze the reaction between a substrate, carbon monoxide, and an amine to produce an amide. The application to primary alcohols often requires harsh conditions and can be complex.

A novel and synthetically valuable transformation of cyclopropyl (B3062369) methanols has been developed using manganese catalysis. This reaction proceeds through a cascade involving dehydrogenation, aldol (B89426) condensation, and a single-electron transfer (SET) mediated ring expansion.

Detailed Research Findings: Research has demonstrated that an earth-abundant manganese pincer complex can catalyze the acceptorless dehydrogenative coupling of a cyclopropyl methanol with a methyl ketone. The reaction initially involves the manganese-catalyzed dehydrogenation of the alcohol to form an intermediate aldehyde. This aldehyde then undergoes an aldol condensation with the ketone to produce a vinyl cyclopropane intermediate. A subsequent single-electron transfer (SET) from the catalyst initiates a radical-mediated ring expansion of the vinylcyclopropane, ultimately yielding a substituted cyclopentene (B43876) product. This process is notable for its use of an earth-abundant metal catalyst and for generating only water and hydrogen gas as byproducts. orgsyn.org

| Catalyst System | Reactants | Key Intermediates | Final Product |

| Mn(I) pincer complex | This compound, Methyl Ketone | Aldehyde, Vinyl Cyclopropenone | Acyl Cyclopentene |

Iridium-Catalyzed Carbon-Nitrogen Bond Forming Reactions

While specific studies on the iridium-catalyzed carbon-nitrogen (C-N) bond forming reactions of this compound are not extensively documented, the reactivity of primary alcohols in similar transformations provides a strong indication of its potential synthetic utility. Iridium catalysts are particularly effective in mediating C-N bond formation through a "borrowing hydrogen" or "hydrogen autotransfer" strategy. This methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with a nitrogen nucleophile, followed by the reduction of the resulting intermediate by the iridium hydride species to yield the final product and regenerate the catalyst.

One prominent example of such a reaction is the N-alkylation of amines with alcohols. In this process, the iridium catalyst facilitates the oxidation of the primary alcohol, like this compound, to the corresponding aldehyde. This aldehyde then undergoes condensation with a primary or secondary amine to form an imine or enamine intermediate. The iridium hydride, formed in the initial oxidation step, then reduces the C=N bond to furnish the alkylated amine.

Another relevant transformation is the synthesis of amides from alcohols and amines. Iridium catalysts can drive the conversion of primary alcohols into amides in a one-pot process. organic-chemistry.org This can proceed through the formation of an oxime intermediate, which is then rearranged to the amide under iridium catalysis. organic-chemistry.org For instance, this compound could be oxidized to 2-methylcyclopropanecarboxaldehyde, which can then react with a hydroxylamine (B1172632) derivative to form an oxime. Subsequent iridium-catalyzed rearrangement of this oxime would yield the corresponding 2-methylcyclopropanecarboxamide.

Given the reactivity of the cyclopropyl group, iridium-catalyzed reactions could also potentially involve ring-opening or rearrangement pathways, although these are less common for C-N bond formation compared to the borrowing hydrogen strategy. The presence of the methyl group on the cyclopropane ring could influence the stereochemical outcome of these reactions, a factor that is of significant interest in asymmetric synthesis.

Thermal Isomerization and Decomposition Studies

The thermal behavior of cyclopropane derivatives, including this compound, is of fundamental interest in understanding reaction mechanisms. Studies on the gas-phase thermal decomposition of methylcyclopropanemethanol (MCM) provide valuable insights into the pathways of its isomerization and decomposition. nih.gov

| Total Pressure (Torr) | Rate Constant (k_total) / 10⁻⁵ s⁻¹ at 660 K |

| 16 | 1.17 |

| 12 | 1.16 |

| 10 | 1.16 |

| 8 | 1.14 |

| 6 | 1.12 |

| 4 | 1.12 |

The thermal isomerization of many cyclopropane derivatives is often explained by a biradical mechanism. acs.org In the case of this compound, this would involve the homolytic cleavage of one of the carbon-carbon bonds in the cyclopropane ring to form a 1,3-biradical intermediate. The formation of this biradical is typically the rate-determining step.

Specifically, the cleavage of the C1-C2 or C1-C3 bond of the cyclopropane ring would lead to a biradical species. Subsequent rotation around the remaining carbon-carbon single bonds, followed by ring closure, can lead to geometric isomers (cis/trans isomerization). Alternatively, a vicinal hydrogen atom transfer within the biradical intermediate can lead to the formation of the observed olefinic isomerization products. nih.gov For example, a 1,2-hydrogen shift in the biradical could lead to the formation of the various butenol (B1619263) products. The presence of the methyl and hydroxymethyl substituents on the cyclopropane ring can influence which C-C bond is more likely to break and the subsequent rearrangement pathways of the resulting biradical.

Computational Chemistry and Theoretical Investigations of 2 Methylcyclopropanemethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications from predicting thermodynamic properties to elucidating complex reaction pathways.

DFT calculations are highly effective in determining the relative thermodynamic stabilities of isomers, such as the cis and trans diastereomers of 2-methylcyclopropanemethanol. By optimizing the geometry of each isomer and calculating its electronic energy, researchers can predict which isomer is more stable and by what energy difference.

For instance, studies on similar substituted cyclopropanes, like the tautomers 1-methylcyclopropene (B38975) and methylenecyclopropane (B1220202), have successfully used DFT methods (e.g., B3LYP with an aug-cc-PVDZ basis set) to analyze their relative stabilities. researchgate.net These calculations determined that methylenecyclopropane is the more stable isomer, with a Gibbs free energy that is 11.7 kcal/mol lower than that of 1-methylcyclopropene, a result that aligns perfectly with experimental findings. researchgate.net This same approach can be applied to the cis and trans isomers of this compound to predict their equilibrium populations. The calculations involve locating the lowest energy conformation for each isomer and comparing their zero-point corrected electronic energies.

Table 1: Illustrative DFT-Calculated Relative Energies for Isomers This table presents hypothetical but representative data for this compound isomers based on typical results for similar small-ring alcohols.

| Isomer | DFT Method | Basis Set | Relative Energy (kcal/mol) |

| trans-2-Methylcyclopropanemethanol | B3LYP | 6-311+G(d,p) | 0.00 (Reference) |

| cis-2-Methylcyclopropanemethanol | B3LYP | 6-311+G(d,p) | +1.25 |

| trans-2-Methylcyclopropanemethanol | ωB97X-D | cc-pVTZ | 0.00 (Reference) |

| cis-2-Methylcyclopropanemethanol | ωB97X-D | cc-pVTZ | +1.18 |

Elucidation of Reaction Mechanisms

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This involves identifying and calculating the energies of reactants, products, transition states, and any intermediates. For reactions involving this compound, such as its oxidation or ring-opening reactions, DFT can clarify whether a reaction proceeds through a stepwise or concerted mechanism.

For example, computational studies on the addition of carbenes to related molecules have used DFT to show that reactions can proceed stepwise via an intermediate or through a single-step cycloaddition, depending on the nature of the reactants. nih.gov The calculations provide geometries of transition state structures and activation energy barriers, which are crucial for understanding reaction kinetics. By applying these methods, one could investigate, for example, the acid-catalyzed ring-opening of this compound, determining the energetic favorability of different pathways and the structure of the resulting carbocation intermediates.

Even a small molecule like this compound has conformational flexibility, primarily due to the rotation around the C-C bond connecting the cyclopropane (B1198618) ring and the methanol (B129727) group. DFT calculations can be used to construct a conformational energy landscape, which maps the relative energy of the molecule as a function of its dihedral angles. ohio-state.edu

To create this landscape, the geometry of the molecule is optimized at a fixed dihedral angle, and the process is repeated for a full 360° rotation. This reveals the lowest-energy (most stable) conformations and the energy barriers to rotation between them. nih.gov These landscapes are critical for understanding the molecule's average structure and dynamic behavior in different environments. Delocalization errors in some DFT functionals can sometimes incorrectly stabilize more conjugated or planar conformers, an issue that can be addressed with corrected DFT methods. ohio-state.edu

DFT, combined with methods like the Gauge-Including Atomic Orbital (GIAO), is a powerful tool for predicting NMR chemical shifts (¹H and ¹³C). nih.gov This predictive capability is invaluable for structure elucidation and for assigning specific signals in an experimental spectrum to the correct nuclei. researchgate.net

For diastereomers like cis- and trans-2-methylcyclopropanemethanol, DFT can predict distinct NMR spectra. The process involves first finding the lowest energy conformers for each isomer, then calculating the NMR shielding tensors for each conformer, and finally averaging these values based on their predicted Boltzmann population at a given temperature. comporgchem.com Studies on similar molecules, such as 2-methylcyclohexanol, have shown that this approach can successfully distinguish between diastereomers, with computed shifts showing a high correlation with experimental data. comporgchem.com Modern approaches even combine DFT calculations with machine learning to achieve accuracies approaching the high-level CCSD(T) method at a fraction of the computational cost. nih.gov

Table 2: Representative DFT-Predicted ¹³C NMR Chemical Shifts for this compound Isomers This table shows hypothetical but plausible chemical shift values calculated to illustrate the differentiation between isomers.

| Carbon Atom | trans Isomer (ppm) | cis Isomer (ppm) | Predicted Difference (ppm) |

| C1 (CH) | 22.5 | 20.8 | 1.7 |

| C2 (CH-CH₃) | 18.9 | 17.5 | 1.4 |

| C3 (CH₂) | 12.1 | 13.5 | -1.4 |

| C4 (CH₂OH) | 67.3 | 65.9 | 1.4 |

| C5 (CH₃) | 15.4 | 19.8 | -4.4 |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT is based on quantum mechanics, Molecular Mechanics (MM) uses a simpler, classical model where atoms are treated as balls and bonds as springs. MM methods are computationally much faster than DFT, making them ideal for studying very large systems or for long-timescale simulations using Molecular Dynamics (MD).

MD simulations use MM force fields (like OPLS - Optimized Potentials for Liquid Simulations) to calculate the forces on each atom and then use Newton's equations of motion to simulate the movement of atoms over time. nih.govms-2.de For this compound, MD simulations can be used to study its behavior in the liquid phase, its interactions with solvent molecules, and its dynamic conformational changes. researchgate.netornl.gov For example, an MD simulation could model how this compound molecules arrange themselves in a solution, calculate properties like the diffusion coefficient, and explore how the molecule interacts with other species or surfaces. researchgate.netnrel.gov

Quantum Chemical Calculations for Conformational Analysis

A thorough review of scientific literature reveals a notable absence of specific studies employing quantum chemical calculations for the conformational analysis of this compound. While computational methods such as Density Functional Theory (DFT) and various ab initio techniques are powerful tools for determining the stable conformations and rotational energy barriers of molecules, dedicated research on this particular compound is not publicly available. arxiv.orgnih.gov

In principle, quantum chemical calculations would involve the systematic rotation of the hydroxymethyl group relative to the cyclopropyl (B3062369) ring to map the potential energy surface. This process would identify the various conformers, such as gauche and anti arrangements, and determine their relative energies, geometric parameters (bond lengths and angles), and the energy barriers separating them. Such studies are crucial for understanding the molecule's intrinsic structural preferences, which influence its physical and chemical properties. For analogous molecules, like cyclopropyl methyl ketone, computational studies have been used to determine the most stable conformations by calculating the energy values for different torsion angles. ornl.gov However, specific data tables and detailed research findings from similar computational analyses for this compound are not present in the surveyed literature.

Theoretical Models for Host-Guest Interactions in Clathrate Hydrates

There is a significant lack of theoretical models and computational studies investigating the host-guest interactions of this compound within clathrate hydrates. Clathrate hydrates are ice-like crystalline structures formed by water molecules (the host) that encapsulate guest molecules in cages. nih.gov The stability and structure of these hydrates are highly dependent on the size, shape, and chemical nature of the guest molecule. nih.gov

However, specific theoretical models or simulation data detailing the behavior of this compound as a potential guest in clathrate hydrates are not documented in the available scientific literature. Such a study would need to consider the fit of the molecule within different types of hydrate (B1144303) cages (e.g., 5¹², 5¹²6², 5¹²6⁴) and the energetic favorability of its encapsulation. The amphiphilic nature of this compound, with its polar hydroxyl group and nonpolar methyl-cyclopropyl group, would likely lead to complex interactions within the hydrate lattice, but without specific research, any discussion remains speculative.

Analytical Methodologies for 2 Methylcyclopropanemethanol in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of 2-methylcyclopropanemethanol, enabling the separation of its closely related isomers and the assessment of sample purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the quantification of volatile compounds like this compound and its isomers. The technique separates compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.

In a manner analogous to the analysis of other cyclic alcohols, a heated purge-and-trap GC-MS method can be employed for the determination of cis- and trans-isomers of this compound in various matrices. nih.gov This approach is particularly useful for analyzing trace levels in samples. The method's effectiveness relies on the different retention times of the isomers, allowing for their individual quantification. For instance, in the analysis of (4-methylcyclohexyl)methanol, the trans-isomer was observed to elute before the cis-isomer. nih.gov The mass spectrometer provides confirmation of the isomers' identity through their characteristic fragmentation patterns. researchgate.net

Table 1: Illustrative GC-MS Method Parameters for Isomer Quantification

| Parameter | Example Condition | Purpose |

|---|---|---|

| Injection Method | Heated Purge-and-Trap or Headspace | Efficiently introduces volatile analytes into the GC system. nih.govshimadzu.com |

| GC Column | DB-5ms (or similar non-polar column) | Separates cis- and trans-isomers based on differences in volatility and interaction. |

| Oven Temperature Program | Initial temp 40°C, ramp to 250°C | Optimizes the separation of isomers with different boiling points. |

| Ionization Mode | Electron Ionization (EI) | Generates reproducible mass spectra for library matching and structural confirmation. |

| MS Detection | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target isomer quantification. |

This table is based on general GC-MS methodologies for similar compounds and serves as an illustrative guide.

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) offers an alternative and often complementary method to GC for separating isomers. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The choice of stationary phase and mobile phase composition is critical for achieving the resolution of cis/trans isomers of this compound.

The separation of isomers by HPLC is influenced by several factors, including column temperature and mobile phase polarity. shimadzu.com For non-polar compounds like this compound, normal-phase HPLC can be effective. By carefully optimizing these parameters, baseline separation of the isomers can be achieved, which is essential for accurate quantification. shimadzu.com

Chiral HPLC for Enantiomeric Excess Determination

Since this compound possesses chiral centers, it exists as enantiomeric pairs for both the cis and trans isomers. Determining the enantiomeric excess (ee), or the purity of one enantiomer over the other, is crucial in asymmetric synthesis and pharmaceutical applications. Chiral HPLC is the primary technique used for this purpose. uma.es

This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. nih.gov The selection of the CSP and the mobile phase is key to achieving successful enantioseparation. nih.gov Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly used for separating a wide range of chiral compounds, including alcohols. nih.govnih.gov

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. uea.ac.uk Modern methods allow for accurate and reproducible quantification, with low limits of detection and quantification, making them suitable for preclinical and clinical evaluations of chiral molecules. nih.gov

Table 2: Typical Chiral HPLC System Configuration

| Component | Specification | Function in Enantiomer Separation |

|---|---|---|

| Chiral Stationary Phase (CSP) | e.g., Chiralpak® IA, ID, or IG-U | Provides a chiral environment for differential interaction with enantiomers. nih.govuea.ac.uk |

| Mobile Phase | n-Hexane/Isopropanol or n-Heptane/Ethanol/Methanol (B129727) mixtures | The polarity and composition are optimized to control retention and resolution. nih.govuea.ac.uk |

| Detector | UV or Photodiode Array (PDA) | Detects the separated enantiomers as they elute from the column. uea.ac.uk |

| Column Temperature | Typically controlled (e.g., 20°C) | Affects the kinetics of interaction with the CSP and can improve separation. shimadzu.comuea.ac.uk |

This table presents a generalized setup for chiral HPLC analysis based on common practices.

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the structural elucidation of this compound, providing detailed information about its atomic connectivity and three-dimensional arrangement.

Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide definitive evidence for the structure of this compound. The number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values in a ¹H NMR spectrum reveal the number of unique proton environments and their neighboring protons. Similarly, the number of signals in a ¹³C NMR spectrum indicates the number of unique carbon environments. docbrown.info

For this compound, distinct spectra are expected for the cis and trans isomers due to the different chemical environments of the protons and carbons in each configuration. The protons on the cyclopropane (B1198618) ring, the methyl group, and the methanol moiety will all have characteristic chemical shifts. The coupling constants (J-values) observed in the ¹H NMR spectrum can provide valuable information about the dihedral angles between protons, aiding in the conformational analysis and the assignment of cis/trans stereochemistry.

Table 3: Predicted NMR Signals for this compound

| Nucleus | Group | Expected Chemical Shift Range (ppm) | Expected Multiplicity (in ¹H NMR) |

|---|---|---|---|

| ¹H | -OH | Variable (broad singlet) | Singlet |

| ¹H | -CH₂OH | ~3.5 - 4.0 | Doublet or complex multiplet |

| ¹H | -CH₃ | ~1.0 - 1.3 | Doublet |

| ¹H | Cyclopropane Ring Protons | ~0.2 - 1.0 | Complex multiplets |

| ¹³C | -CH₂OH | ~60 - 70 | N/A |

| ¹³C | -CH₃ | ~15 - 25 | N/A |

| ¹³C | Cyclopropane Ring Carbons | ~10 - 30 | N/A |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific isomer (cis/trans). The predicted data is based on typical values for similar functional groups and structures. docbrown.infoyoutube.com

2D Homonuclear and Heteronuclear Correlation Spectroscopy (COSY, HETCOR)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound. Techniques like COSY and HETCOR reveal through-bond correlations, which are essential for confirming the molecule's intricate structure.

COSY (Correlation Spectroscopy) is a homonuclear technique that maps the coupling relationships between protons, typically over two or three bonds (²JHH and ³JHH). libretexts.org In a COSY spectrum of this compound, cross-peaks would appear between the signals of protons that are splitting each other. youtube.comyoutube.com This is invaluable for:

Tracing the connectivity within the cyclopropane ring.

Confirming the coupling between the methyl group protons and the adjacent cyclopropyl (B3062369) proton.

Establishing the link between the hydroxymethyl (-CH₂OH) protons and the cyclopropyl proton at the C1 position.

HETCOR (Heteronuclear Correlation Spectroscopy) , specifically the ¹H-¹³C HETCOR or its more modern equivalents like HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence), creates a 2D plot correlating the chemical shifts of protons with the carbon atoms to which they are directly attached. scribd.comyoutube.com This allows for the definitive assignment of each carbon atom in the molecule by linking it to its known proton signal. For this compound, HETCOR would show a correlation between the methyl protons and the methyl carbon, the hydroxymethyl protons and their carbon, and each cyclopropyl proton with its respective ring carbon. scribd.com

| ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Assignment |

| ~3.5 | ~65 | -CH₂OH |

| ~1.1 | ~15 | -CH₃ |

| ~0.2 - 0.8 | ~10 - 20 | Cyclopropyl Ring Protons & Carbons |

Table 1. Illustrative ¹H-¹³C HETCOR Correlations for this compound. This table is based on typical chemical shift values for similar structural motifs.

Nuclear Overhauser Effect (NOE) Spectroscopy for Interproton Distances

The Nuclear Overhauser Effect (NOE) is a phenomenon used to determine the spatial proximity of nuclei, irrespective of whether they are connected through bonds. youtube.com In NOE spectroscopy (e.g., NOESY or ROESY experiments), the magnetization transfer between protons that are close in space (typically < 5 Å) is observed, providing crucial information about the molecule's three-dimensional structure and stereochemistry. nih.gov

For this compound, NOE is the definitive method for distinguishing between the cis and trans isomers.

In the trans isomer , irradiation of the methyl group protons would lead to an NOE enhancement of the signals for the protons on the opposite side of the ring, but not for the hydroxymethyl protons.

Conversely, in the hypothetical cis isomer , a strong NOE would be expected between the methyl protons and the hydroxymethyl protons due to their proximity on the same side of the cyclopropane ring.

Low-temperature studies can sometimes be employed to slow molecular tumbling, resulting in stronger and more easily interpretable NOE effects, a technique that has proven useful for small, flexible molecules. nih.gov

| Irradiated Protons | Observed NOE Effect | Conclusion |

| Methyl (-CH₃) | Enhancement of cyclopropyl protons on the same side of the ring. | Confirms spatial proximity. |

| Methyl (-CH₃) | No enhancement of hydroxymethyl (-CH₂OH) protons. | Consistent with a trans configuration. |

| Hydroxymethyl (-CH₂OH) | Enhancement of cyclopropyl protons on the same side of the ring. | Confirms spatial proximity. |

Table 2. Expected NOE Correlations for trans-2-Methylcyclopropanemethanol.

Solid-State NMR for Host-Guest Interactions

Solid-state NMR (ssNMR) is a specialized technique for analyzing molecules in the solid phase, providing atomic-level information about structure, dynamics, and intermolecular interactions. researchgate.netnih.gov While solution-state NMR averages out anisotropic interactions due to rapid molecular tumbling, ssNMR measures them, offering unique insights.

This methodology is particularly powerful for studying host-guest systems where this compound might be encapsulated within a larger host molecule, such as a cyclodextrin, a calixarene, or a metal-organic framework (MOF). researchgate.net By comparing the ssNMR spectra (particularly ¹³C) of the free and complexed this compound, researchers can:

Identify Binding Sites: Significant changes in the chemical shifts (chemical shift perturbations) of specific carbon or proton nuclei upon complexation indicate their direct involvement in the host-guest interaction. nih.gov

Determine Conformation: ssNMR can reveal the conformation adopted by the guest molecule within the host's cavity.

Probe Dynamics: Measurements of relaxation times (like T₁) can provide information about the mobility of the guest molecule within the host framework. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound, as compiled by the Coblentz Society, Inc., shows several key absorption bands that confirm its functional groups. nist.gov

O-H Stretch: A strong, broad band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, indicating the presence of the alcohol functionality.

C-H Stretch: Bands just below 3000 cm⁻¹ correspond to the stretching of sp³-hybridized C-H bonds in the methyl and hydroxymethyl groups. The C-H stretching vibrations of the cyclopropane ring often appear at slightly higher frequencies, typically above 3000 cm⁻¹, due to the increased s-character of the C-H bonds.

C-O Stretch: A strong absorption in the 1200-1000 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is most sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations, such as the C-C bonds of the cyclopropane ring. researchgate.net The key expected Raman signals for this compound would include the symmetric "breathing" mode of the cyclopropane ring, providing confirmatory structural information.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3600 - 3200 | Strong, Broad | Confirms alcohol group. |

| Cyclopropyl C-H Stretch | ~3100 - 3000 | Medium | Characteristic of strained ring C-H bonds. |

| Aliphatic C-H Stretch | ~2980 - 2850 | Strong | From -CH₃ and -CH₂- groups. |

| C-O Stretch | ~1050 - 1000 | Strong | Confirms primary alcohol. |

Table 3. Key Infrared Absorption Bands for this compound. Data is based on the NIST WebBook entry. nist.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the structure of a compound through analysis of its fragmentation pattern. The molecular weight of this compound is 86.13 g/mol . nist.gov

In a typical electron ionization (EI) mass spectrum, this compound would first form a molecular ion ([M]⁺•) with an m/z of 86. This molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. The predicted fragmentation pattern would involve:

Loss of a methyl group (-CH₃): This would produce a fragment ion at m/z 71 ([M-15]⁺), which is a common fragmentation for methyl-substituted compounds. docbrown.info

Loss of a hydroxyl radical (-•OH): This would lead to a fragment at m/z 69 ([M-17]⁺).

Loss of water (-H₂O): A peak at m/z 68 ([M-18]⁺) can occur, especially in alcohols.

Alpha-cleavage: The bond between the C1 of the ring and the hydroxymethyl group can break, leading to the formation of a stable [CH₂OH]⁺ ion at m/z 31.

Ring Opening: The strained cyclopropane ring can open, followed by further fragmentation, leading to a complex pattern of smaller ions.

The relative abundance of these fragment ions creates a unique fingerprint that can be used to identify this compound and distinguish it from its isomers, such as 1-Methylcyclopropanemethanol (B1329797), which would exhibit a different fragmentation pattern. nist.gov

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 86 | [C₅H₁₀O]⁺• | Molecular Ion (M⁺•) |

| 71 | [C₄H₇O]⁺ | Loss of •CH₃ (M - 15) |

| 69 | [C₅H₉]⁺ | Loss of •OH (M - 17) |

| 68 | [C₅H₈]⁺• | Loss of H₂O (M - 18) |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Cleavage of the ring or loss of C₂H₃O |

| 43 | [C₃H₇]⁺ | Ring fragmentation |

| 31 | [CH₃O]⁺ | α-cleavage, [CH₂OH]⁺ |

Table 4. Predicted Mass Spectrometry Fragments for this compound.

Applications in Advanced Organic Synthesis and Materials Science

2-Methylcyclopropanemethanol as a Versatile Building Block in Organic Synthesis

This compound is recognized as a versatile building block in organic synthesis. smolecule.com Its strained cyclopropane (B1198618) ring influences its reactivity, allowing it to participate in various ring-opening and substitution reactions. colab.ws This reactivity makes it a useful precursor for creating more complex organic molecules, with potential applications in the development of pharmaceuticals and agrochemicals. smolecule.comevitachem.com Chemists utilize it as an important intermediate for synthesizing a range of functionalized compounds and more intricate molecular architectures in research and development settings. smolecule.com

The cyclopropane motif is a highly useful structural unit often incorporated into drug candidates to enhance potency, metabolic stability, or pharmacokinetic properties. The rigid nature of the cyclopropane ring imposes significant conformational restrictions on a molecule. gla.ac.uk This can fix the spatial arrangement of important pharmacophores, leading to improved interactions with target proteins. Molecules containing the 2-methylcyclopropyl group are investigated in medicinal chemistry for their potential biological activities. evitachem.comsmolecule.com For instance, derivatives such as (2S,1'S,2'S,3'R)-2-(2'-carboxy-3'-methylcyclopropyl) glycine (B1666218) have been synthesized and identified as potent and selective agonists for metabotropic group 2 glutamate (B1630785) receptors, demonstrating anxiolytic properties. acs.org The unique structural features of the methyl-substituted cyclopropane ring are considered key to the biological activity of these complex molecules. smolecule.com

This compound serves as a starting material in the synthesis of complex and biologically relevant molecules. colab.wsgla.ac.uk Its structure is a component of various compounds explored for medicinal and biological research.

A specific example of its application is in the field of metabolic glycoengineering. In one synthetic pathway, this compound was used as a precursor for creating a cyclopropane-modified mannosamine (B8667444) derivative. The synthesis involved the activation of the alcohol with 4-nitrophenyl chloroformate to form an activated carbonate, which then reacted with mannosamine. diva-portal.org This demonstrates its utility in preparing specialized probes for studying biological systems.

Table 1: Synthetic Application of this compound Interactive data table

| Precursor | Reagent | Intermediate Product | Application Area | Reference |

| This compound | 4-Nitrophenyl chloroformate, Pyridine (B92270) | (2-Methylcyclopropyl)methyl (4-nitrophenyl) carbonate | Metabolic Glycoengineering | diva-portal.org |

Derivatives of 2-methylcyclopropane are also critical intermediates for various pharmaceuticals and agrochemicals. smolecule.com The related compound, 2-methylcyclopropanecarboxylic acid, is a component of curacin A, a natural product with potent biological activity. uq.edu.au

While direct incorporation of the this compound molecule into N-modified peptides is not extensively documented in available research, the core cyclopropane structure is fundamental to the design of advanced peptide mimetics. gla.ac.ukgoogle.com Peptidomimetics are designed to replicate the structural and functional aspects of natural peptides while offering improved stability against enzymatic degradation. gla.ac.uk

Cyclopropane rings are used as conformationally restricted isosteres for peptide bonds. colab.ws By replacing a section of a peptide with a rigid cyclopropane-based unit, researchers can pre-organize the resulting pseudopeptide into a specific three-dimensional shape, such as a β-turn, which is often crucial for biological activity. colab.wsgla.ac.uk This approach has been used to develop novel analogues of naturally occurring peptides like Leu-enkephalin and to create potent inhibitors for enzymes such as collagenase. colab.wsgla.ac.uk The synthesis of these complex peptidomimetics often involves the creation of substituted cyclopropane amino acids, which are then incorporated into a peptide chain. google.com

Material Science Applications

The reactivity of this compound extends its utility into the field of material science, where it can serve as a precursor for creating polymers with unique properties.

Due to its reactive hydroxyl group, this compound can be used as a monomer or precursor in the synthesis of various polymers and copolymers. The incorporation of the functionalized cyclopropane ring into polymer backbones can be leveraged to create novel materials with specifically tailored thermal or mechanical properties.